molecular formula C5H6Cl2N2O2 B2682247 1-(2,2-Dichloroacetyl)pyrazolidin-3-one CAS No. 303994-70-9

1-(2,2-Dichloroacetyl)pyrazolidin-3-one

Cat. No.: B2682247
CAS No.: 303994-70-9
M. Wt: 197.02
InChI Key: SIYFLNPSVXWXGY-UHFFFAOYSA-N
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Description

1-(2,2-Dichloroacetyl)pyrazolidin-3-one is a chemical compound with the molecular formula C5H6Cl2N2O2 and a molecular weight of 197.02 g/mol It is characterized by the presence of a pyrazolidinone ring substituted with a dichloroacetyl group

Preparation Methods

The synthesis of 1-(2,2-Dichloroacetyl)pyrazolidin-3-one typically involves the reaction of pyrazolidin-3-one with dichloroacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2,2-Dichloroacetyl)pyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichloroacetyl group, where nucleophiles such as amines or thiols replace one or both chlorine atoms, forming substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Scientific Research Applications

1-(2,2-Dichloroacetyl)pyrazolidin-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, it serves as a building block for the design and synthesis of new therapeutic agents. Its derivatives are evaluated for their efficacy and safety in preclinical studies.

    Industry: The compound finds applications in the production of specialty chemicals and materials, where its unique chemical properties are leveraged for specific industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,2-Dichloroacetyl)pyrazolidin-3-one involves its interaction with molecular targets such as enzymes or receptors. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can disrupt key biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-(2,2-Dichloroacetyl)pyrazolidin-3-one can be compared with other similar compounds such as:

    1-(2,2-Dichloroacetyl)pyrazolidin-2-one: This compound has a similar structure but with the dichloroacetyl group attached to a different position on the pyrazolidinone ring.

    1-(2,2-Dichloroacetyl)pyrrolidin-3-one: This compound features a pyrrolidinone ring instead of a pyrazolidinone ring, leading to differences in chemical reactivity and biological activity.

    1-(2,2-Dichloroacetyl)imidazolidin-3-one: The presence of an imidazolidinone ring in this compound results in distinct chemical and biological properties compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,2-dichloroacetyl)pyrazolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2O2/c6-4(7)5(11)9-2-1-3(10)8-9/h4H,1-2H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYFLNPSVXWXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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